molecular formula C9H13O4P B13503896 Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate

Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate

Cat. No.: B13503896
M. Wt: 216.17 g/mol
InChI Key: GMICPPAYXABANQ-UHFFFAOYSA-N
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Description

Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a dimethylphosphoryl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate typically involves the reaction of a furan derivative with a phosphorylating agent. One common method involves the use of dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Furanones or other oxygenated furan derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives. It may also serve as a probe for investigating biological pathways involving phosphorylated compounds.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate involves its interaction with molecular targets through its functional groups. The dimethylphosphoryl group can participate in phosphorylation reactions, while the furan ring can undergo various chemical transformations. These interactions can modulate biological pathways and enzyme activities, leading to specific effects in biological systems.

Comparison with Similar Compounds

    Methyl 5-(dimethylphosphoryl)nicotinate: Similar structure but with a nicotinate group instead of a furan ring.

    Methyl 5-(dimethylphosphoryl)furan-2-carboxylate: Similar but lacks the methyl group on the furan ring.

Uniqueness: Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate is unique due to the presence of both a dimethylphosphoryl group and a methyl group on the furan ring

Properties

Molecular Formula

C9H13O4P

Molecular Weight

216.17 g/mol

IUPAC Name

methyl 5-dimethylphosphoryl-3-methylfuran-2-carboxylate

InChI

InChI=1S/C9H13O4P/c1-6-5-7(14(3,4)11)13-8(6)9(10)12-2/h5H,1-4H3

InChI Key

GMICPPAYXABANQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)P(=O)(C)C)C(=O)OC

Origin of Product

United States

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